molecular formula C7H15Cl2N3 B2880215 4-(1H-Imidazol-2-yl)butan-1-amine dihydrochloride CAS No. 33544-92-2

4-(1H-Imidazol-2-yl)butan-1-amine dihydrochloride

Cat. No.: B2880215
CAS No.: 33544-92-2
M. Wt: 212.12
InChI Key: UQAACVLBJRYAJB-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-2-yl)butan-1-amine dihydrochloride is a synthetic organic compound comprising a butan-1-amine chain linked to a 1H-imidazol-2-yl group, with two hydrochloride counterions. The molecular formula is C₇H₁₆Cl₂N₃, and its molecular weight is 212.13 g/mol.

Properties

IUPAC Name

4-(1H-imidazol-2-yl)butan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c8-4-2-1-3-7-9-5-6-10-7;;/h5-6H,1-4,8H2,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAACVLBJRYAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CCCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33544-92-2
Record name 4-(1H-imidazol-2-yl)butan-1-amine dihydrochloride
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Preparation Methods

Alkylation of Imidazole Derivatives

The most widely reported approach involves the regioselective alkylation of imidazole precursors. A seminal study by Cao et al. (2011) demonstrates the use of N-(4-bromobutyl)phthalimide for alkylating 4-(3-pyridinyl)imidazole under basic conditions. Deprotonation of imidazole with sodium hydride (NaH) in tetrahydrofuran (THF) facilitates nucleophilic substitution at the N-1 position, yielding 1,4-disubstituted imidazole derivatives with >98% regioselectivity. Subsequent phthalimide deprotection using hydrazine hydrate affords the primary amine, which is converted to the dihydrochloride salt via HCl treatment.

Reaction Conditions:

  • Temperature: 0°C to 25°C
  • Solvent: THF or dimethylformamide (DMF)
  • Base: NaH or K₂CO₃
  • Yield: 43% over three steps

Debus-Radziszewski Imidazole Synthesis

An alternative route employs the Debus-Radziszewski reaction to construct the imidazole core in situ. Cao et al. (2011) synthesized 4-(3-pyridinyl)imidazole via one-pot condensation of 3-pyridylglyoxal (generated from HBr-DMSO oxidation of 3-acetylpyridine) with formaldehyde and ammonium hydroxide. This method avoids isolation of unstable intermediates, achieving 76% yield for the imidazole intermediate.

Critical Parameters:

  • Oxidizing agent: 48% HBr in DMSO
  • Reaction time: 12 hours at 55°C
  • pH adjustment: Neutralization with Na₂CO₃ post-oxidation

Solvent-Free and Green Chemistry Approaches

Tert-Butyl Chloroacetate Alkylation

Belwal and Patel (2015) developed a solvent-free protocol for analogous imidazole derivatives, utilizing tert-butyl chloroacetate for N-alkylation. Key advantages include:

  • Elimination of extraction steps via crystallization from aqueous media
  • Reduced di-acid impurity (<0.5%) through equimolar reagent ratios
  • Overall yield: 84% after hydrolysis and salt formation

Comparative Data:

Parameter Solvent-Based Method Solvent-Free Method
Reaction Time (h) 12 6
Purity (%) 95 99.5
Environmental Impact High (DMF, THF) Low

Analytical Characterization and Quality Control

Spectroscopic Validation

Structural confirmation relies on:

  • ¹H NMR (400 MHz, D₂O): δ 7.45 (s, 2H, imidazole-H), 3.15 (t, 2H, CH₂NH₃⁺), 2.85 (m, 2H, CH₂-imidazole)
  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N imidazole)

Impurity Profiling

Common byproducts include:

  • Di-acid impurity (4a) : Formed via over-alkylation (controlled by stoichiometry)
  • 1,5-Disubstituted isomer : <2% with NaH-mediated alkylation

Industrial-Scale Challenges and Mitigation

Cost Optimization

  • Tert-butyl chloroacetate vs. N-(4-bromobutyl)phthalimide :
    • Raw material cost: $120/kg vs. $450/kg
    • Process economy favors solvent-free routes

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-2-yl)butan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. These reactions are typically carried out under mild to moderate conditions to ensure the stability of the imidazole ring .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

4-(1H-Imidazol-2-yl)butan-1-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-2-yl)butan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Structural and Physicochemical Differences

The table below highlights critical differences between 4-(1H-Imidazol-2-yl)butan-1-amine dihydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Imidazole Chain Structure Salt Form Key Differences
This compound C₇H₁₆Cl₂N₃ 212.13 None Linear butyl chain Dihydrochloride Reference compound for comparison
Histamine dihydrochloride C₅H₁₂Cl₂N₃ 184.07 4-Imidazolyl Ethyl chain (shorter) Dihydrochloride Shorter chain; imidazole substitution at 4-position
4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride C₁₂H₁₈Cl₃N₅ 245.22 Pyridin-2-yl at position 5 Linear butyl chain Trihydrochloride Additional pyridine group; extra HCl salt
1-[4-(1,3-Dioxaindan-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine dihydrochloride C₁₅H₂₁Cl₂N₃O₂ 346.25 1,3-Dioxaindan-5-yl Branched 3-methylbutyl Dihydrochloride Branched chain; heterocyclic substituent
[4-(1H-Imidazol-2-yl)phenyl]amine dihydrochloride C₉H₁₁Cl₂N₃ 232.11 None Aromatic phenyl group Dihydrochloride Aromatic vs. aliphatic chain
(1r,4r)-4-(1H-Imidazol-2-yl)cyclohexan-1-amine dihydrochloride C₉H₁₆Cl₂N₃ 201.70 None Cyclohexane ring Dihydrochloride Rigid cyclohexane backbone

Research Findings and Functional Implications

Chain Length and Bioactivity: Histamine dihydrochloride (ethyl chain) is a neurotransmitter involved in immune responses .

Substituent Effects :

  • The pyridinyl group in 4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride introduces metal-coordination capability, suggesting utility in catalysis or chelation therapy .
  • The 1,3-dioxaindan substituent in ’s compound enhances metabolic stability due to its electron-rich aromatic system, making it suitable for prolonged receptor interaction .

Salt Form and Solubility: Trihydrochloride salts (e.g., ) exhibit higher aqueous solubility than dihydrochlorides, beneficial for intravenous formulations. However, dihydrochlorides (e.g., target compound) may offer better crystallinity for solid-state storage .

Structural Rigidity :

  • The cyclohexane derivative () adopts a trans-configuration, restricting conformational flexibility. This rigidity could improve binding specificity to sterosensitive targets like G-protein-coupled receptors .

Aromatic vs.

Biological Activity

4-(1H-Imidazol-2-yl)butan-1-amine dihydrochloride, a compound featuring an imidazole ring, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by an imidazole moiety linked to a butan-1-amine side chain. Its molecular formula is C6_{6}H10_{10}Cl2_{2}N4_{4}, with a molecular weight of approximately 139.20 g/mol. The presence of the imidazole ring is significant for its biological interactions, allowing for coordination with metal ions and modulation of enzyme activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The imidazole ring can bind to enzyme active sites, inhibiting their function. This property is particularly relevant in the context of metabolic pathways involved in cancer progression and microbial resistance.
  • Receptor Modulation : The compound has been studied for its ability to act on histamine receptors, showing potential as an antagonist for H3 and H4 receptors, which are implicated in various physiological processes including inflammation and immune response.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessing its efficacy against various bacterial strains reported the following Minimum Inhibitory Concentration (MIC) values:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus5.0
Escherichia coli10.0
Pseudomonas aeruginosa15.0
Enterococcus faecalis12.5

These results suggest that the compound is particularly effective against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it was shown to reduce the viability of A549 lung cancer cells with an IC50_{50} value of approximately 25 µM. The mechanism behind this activity may involve apoptosis induction and cell cycle arrest .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against multidrug-resistant bacterial strains. Results indicated that it significantly reduced bacterial load in infected mice models, suggesting its potential as a treatment option for resistant infections .
  • Anticancer Research : In a comparative analysis with established chemotherapeutics, this compound demonstrated lower cytotoxicity towards normal cells while effectively targeting cancer cells, indicating a favorable therapeutic window .

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